5-Bromo-2-chloro-3-(2,2-difluoroethoxy)pyridine
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Overview
Description
5-Bromo-2-chloro-3-(2,2-difluoroethoxy)pyridine is a chemical compound with the molecular formula C7H5BrClF2NO and a molecular weight of 272.48 g/mol . It is a pyridine derivative, characterized by the presence of bromine, chlorine, and difluoroethoxy groups attached to the pyridine ring. This compound is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
It’s known that pyridine derivatives can interact with a variety of biological targets, including enzymes and receptors, due to their ability to act as hydrogen bond donors and acceptors .
Mode of Action
Bromide and fluoride substituents display different reactivities, enabling selective substitution reactions . Fluoride favors nucleophilic aromatic substitution, while bromide is amenable to Pd-catalyzed coupling reactions .
Biochemical Pathways
It’s known that pyridine derivatives can participate in suzuki–miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves oxidative addition and transmetalation, where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Result of Action
The compound’s ability to participate in selective substitution reactions and suzuki–miyaura coupling suggests it could potentially modify molecular structures and influence cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Bromo-2-chloro-3-(2,2-difluoroethoxy)pyridine. Factors such as temperature, pH, and the presence of other chemical entities can affect the compound’s reactivity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-3-(2,2-difluoroethoxy)pyridine typically involves the halogenation of pyridine derivatives. One common method includes the reaction of 5-bromo-2-chloropyridine with 2,2-difluoroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the hydrogen atom with the difluoroethoxy group .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. large-scale synthesis would likely follow similar reaction pathways as laboratory methods, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance production efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-chloro-3-(2,2-difluoroethoxy)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the pyridine ring.
Coupling Reactions: It can undergo Suzuki or Heck coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Coupling Reactions: Palladium catalysts (Pd/C) and bases like triethylamine (TEA) in organic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminopyridine derivative, while coupling reactions could produce biaryl compounds.
Scientific Research Applications
5-Bromo-2-chloro-3-(2,2-difluoroethoxy)pyridine is utilized in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chloropyridine: Similar structure but lacks the difluoroethoxy group.
5-Bromo-2-chloro-3-fluoropyridine: Contains a fluorine atom instead of the difluoroethoxy group.
5-Bromo-3-chloro-2-(2,2-difluoroethoxy)pyridine: A positional isomer with different substitution patterns.
Uniqueness
5-Bromo-2-chloro-3-(2,2-difluoroethoxy)pyridine is unique due to the presence of both bromine and chlorine atoms along with the difluoroethoxy group, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
5-bromo-2-chloro-3-(2,2-difluoroethoxy)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClF2NO/c8-4-1-5(7(9)12-2-4)13-3-6(10)11/h1-2,6H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCVWNGMKEBDENT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1OCC(F)F)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.47 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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